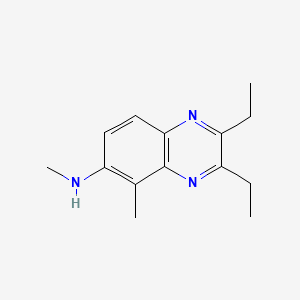

2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine

Description

Structure

3D Structure

Properties

CAS No. |

161697-01-4 |

|---|---|

Molecular Formula |

C14H19N3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

2,3-diethyl-N,5-dimethylquinoxalin-6-amine |

InChI |

InChI=1S/C14H19N3/c1-5-10-11(6-2)17-14-9(3)12(15-4)7-8-13(14)16-10/h7-8,15H,5-6H2,1-4H3 |

InChI Key |

CAEPTVNEXFUBRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=C(C=C2)NC)C)N=C1CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Diversification of 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that inform potential synthetic routes. The primary disconnection point is the pyrazine (B50134) ring, which is central to the quinoxaline (B1680401) core. This leads back to two key precursors: an appropriately substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound.

Specifically, the quinoxaline ring can be disconnected across the C-N bonds formed during the final cyclization. This retrosynthetic step suggests that the target molecule can be assembled from 3,4-diamino-N,N-dimethylaniline and 3,4-hexanedione (B1216349) .

Further disconnection of the precursors can be envisioned. 3,4-Diamino-N,N-dimethylaniline can be conceptually derived from a commercially available starting material such as 4-nitro-N,N-dimethylaniline through a nitration and subsequent reduction of the nitro groups. The synthesis of 3,4-hexanedione can be achieved through various methods, including the oxidation of 4-hydroxy-3-hexanone. google.com

The N-methyl group on the exocyclic amine at position 6 suggests a final N-methylation step on a precursor secondary amine, or the use of a pre-functionalized diamine. Each of these disconnections points towards a series of synthetic challenges and opportunities, which will be explored in the subsequent sections.

Classical and Modern Synthetic Routes to the Quinoxaline Core

The formation of the quinoxaline scaffold is a well-established area of organic synthesis, with both classical and modern methods offering versatile pathways to this heterocyclic system.

Condensation Reactions in Quinoxaline Synthesis

The most classical and widely employed method for the synthesis of the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. This reaction, known as the Hinsberg quinoxaline synthesis, is typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and often proceeds with high yields.

For the synthesis of 2,3-diethylquinoxaline derivatives, the reaction would involve the condensation of an appropriate o-phenylenediamine with 3,4-hexanedione. The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the diketone, followed by dehydration to yield the aromatic quinoxaline ring.

The reaction conditions can be varied to optimize the yield and purity of the product. While the reaction can proceed under neutral conditions, it is often catalyzed by acids. Greener synthetic approaches, such as using ultrasonic irradiation or green solvents, have also been reported to improve reaction times and yields for the synthesis of similar quinoxaline derivatives.

Cyclization Strategies for Pyrazine Ring Fusion

Beyond the classical condensation, various cyclization strategies have been developed to fuse the pyrazine ring onto a benzene (B151609) core. These methods often involve the use of different starting materials and catalytic systems. For instance, intramolecular cyclization of appropriately substituted precursors can lead to the formation of the quinoxaline ring.

Modern approaches may also involve transition-metal-catalyzed cross-coupling reactions to construct the quinoxaline system from more readily available starting materials. These methods can offer greater flexibility in terms of substrate scope and functional group tolerance.

Regioselective Functionalization and Substituent Introduction

The introduction of specific substituents at desired positions on the quinoxaline ring is crucial for tailoring the properties of the final molecule. Regioselective functionalization strategies are therefore of paramount importance.

Diethyl Substitution at Positions 2 and 3

The introduction of the diethyl groups at positions 2 and 3 of the quinoxaline ring is most directly achieved through the use of 3,4-hexanedione as the 1,2-dicarbonyl component in the initial condensation reaction. The symmetry of this diketone ensures that the resulting quinoxaline will be substituted with ethyl groups at the 2 and 3 positions.

Alternative strategies could involve the functionalization of a pre-formed quinoxaline core. For example, a 2,3-dichloroquinoxaline (B139996) could potentially undergo cross-coupling reactions with an appropriate organometallic reagent, such as diethylzinc, in the presence of a suitable catalyst to introduce the ethyl groups. However, the direct condensation approach is generally more straightforward and atom-economical for this specific substitution pattern.

N-Alkylation and N-Arylation Strategies for the Amine Moiety at Position 6

The N,5-dimethylamino functionality at position 6 presents a synthetic challenge that can be addressed in several ways. One approach is to start with a precursor that already contains the N,N-dimethylamino group at the 4-position of the o-phenylenediamine. This would involve the synthesis of 3,4-diamino-N,N-dimethylaniline.

Alternatively, a 6-aminoquinoxaline (B194958) derivative can be synthesized first, followed by N-alkylation to introduce the methyl groups. The selective N-methylation of aromatic amines is a well-studied transformation. Various reagents and catalysts can be employed for this purpose, including methyl iodide, dimethyl sulfate, or more environmentally benign methylating agents like dimethyl carbonate. acs.org The choice of conditions is critical to control the degree of methylation and avoid unwanted side reactions. For instance, selective mono-N-methylation of anilines has been achieved using methanol (B129727) over heterogeneous nickel catalysts or with ruthenium complexes. rsc.orgnih.gov These methods could be adapted for the methylation of a secondary amine on the quinoxaline scaffold.

The introduction of the methyl group at the 5-position of the quinoxaline ring is dictated by the starting o-phenylenediamine. Therefore, the synthesis would necessitate the use of a 3-methyl-substituted o-phenylenediamine derivative.

Methyl Substitution at Position 5

The introduction of a methyl group at the 5-position of the quinoxaline ring is a critical step in the synthesis of this compound. This is typically achieved by starting with a correspondingly substituted o-phenylenediamine precursor. The synthesis of the target molecule would likely involve the condensation of 3,4-diamino-2-methylnitrobenzene with a suitable dicarbonyl compound. The presence of a methyl group at the ortho position to one of the amino groups can influence the cyclization reaction's yield and regioselectivity. Research has shown that the introduction of a methyl group at the ortho position of o-phenylenediamine can lead to an increase in the yield of the resulting quinoxaline. udayton.edu

A plausible synthetic route would commence with the nitration of a suitable toluene (B28343) derivative to introduce a nitro group, which is subsequently reduced to an amino group. Further functionalization and cyclization would lead to the desired 5-methyl-substituted quinoxaline core. The precise positioning of the substituents on the starting benzene ring is crucial for obtaining the correct isomer.

Advanced Synthetic Methodologies for Quinoxalinamines

Modern synthetic chemistry offers a plethora of tools to construct and derivatize the quinoxaline core efficiently and with high selectivity.

Transition-metal catalyzed cross-coupling reactions are indispensable for the derivatization of the quinoxaline scaffold. The Suzuki-Miyaura and Sonogashira coupling reactions are particularly powerful for introducing a wide range of substituents onto the quinoxaline ring. nih.govorientjchem.orgorganic-chemistry.orgwikipedia.orglibretexts.orgwikipedia.orglibretexts.orgyoutube.com

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate, is a versatile method for forming carbon-carbon bonds. wikipedia.orglibretexts.orgyoutube.com For the synthesis of quinoxaline derivatives, a halo-substituted quinoxaline can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups. The reactivity of the halide is a key factor, with iodides being more reactive than bromides or chlorides. wikipedia.orgwikipedia.org

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction is highly valuable for introducing alkynyl moieties onto the quinoxaline ring, which can then be further manipulated. For instance, a 6-halo-2,3-diethyl-5-methylquinoxaline could be coupled with various terminal alkynes to generate a diverse library of compounds for academic exploration. rsc.org

The Buchwald-Hartwig amination is another crucial palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction would be highly relevant for the synthesis of this compound from a 6-halo-2,3-diethyl-5-methylquinoxaline precursor by coupling it with methylamine (B109427) or a protected form thereof.

The following table summarizes the application of these coupling reactions in quinoxaline derivatization:

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference(s) |

| Suzuki-Miyaura | Haloquinoxaline, Boronic acid/ester | Pd catalyst, Base | Aryl/Alkyl-substituted quinoxaline | nih.govwikipedia.orglibretexts.org |

| Sonogashira | Haloquinoxaline, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted quinoxaline | organic-chemistry.orgwikipedia.orgrsc.org |

| Buchwald-Hartwig | Haloquinoxaline, Amine | Pd catalyst, Ligand, Base | Amino-substituted quinoxaline | organic-chemistry.org |

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxalines to develop more environmentally benign and efficient protocols. mdpi.comtandfonline.comtandfonline.com These approaches often involve the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. udayton.edutandfonline.comsouthasiacommons.netnih.gov The synthesis of quinoxaline derivatives through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds can be significantly accelerated under microwave irradiation, sometimes even in the absence of a solvent. tandfonline.comtandfonline.com

The use of solid acid catalysts offers several advantages, including ease of separation from the reaction mixture, reusability, and often milder reaction conditions. mdpi.comrsc.orgscilit.comtandfonline.com Various solid acid catalysts, such as silica (B1680970) nanoparticles, cellulose (B213188) sulfuric acid, and tungstophosphoric acid immobilized on silica, have been successfully employed for the synthesis of quinoxalines. rsc.orgscilit.comtandfonline.com These catalysts can promote the condensation reaction efficiently, often at room temperature and under solvent-free conditions. rsc.orgscilit.com

Water as a solvent is highly desirable from a green chemistry perspective. Several methods have been developed for the synthesis of quinoxaline derivatives in aqueous media, often facilitated by a catalyst that functions in water. southasiacommons.nettandfonline.com For example, p-dodecylbenzenesulfonic acid has been used as a surfactant-type Brønsted acid catalyst for the synthesis of quinoxalines in water at room temperature. tandfonline.com

The following table provides an overview of some green chemistry approaches for quinoxaline synthesis:

| Green Approach | Key Feature | Catalyst/Conditions | Reference(s) |

| Microwave Synthesis | Rapid heating, shorter reaction times | Microwave irradiation, often solvent-free | udayton.edutandfonline.comsouthasiacommons.netnih.gov |

| Solid Acid Catalysis | Reusable catalyst, mild conditions | Silica nanoparticles, cellulose sulfuric acid | rsc.orgscilit.comtandfonline.com |

| Aqueous Synthesis | Environmentally benign solvent | Water, surfactant-type catalyst | southasiacommons.nettandfonline.com |

Post-Synthetic Modification and Derivatization Strategies

Once the core structure of this compound is assembled, further diversification can be achieved through post-synthetic modifications of its functional groups.

The secondary amine at the 6-position of the target molecule is a prime site for functionalization. Acylation and sulfonylation reactions can be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and creating valuable research probes.

Acylation of the amino group can be readily achieved using acyl chlorides or anhydrides in the presence of a base. This reaction allows for the introduction of various acyl groups, from simple acetyl groups to more complex moieties, which can serve as handles for further functionalization or as reporters for biological studies.

Sulfonylation of the amino group with sulfonyl chlorides provides access to sulfonamide derivatives. tandfonline.comnih.govmdpi.com Sulfonamides are a common structural motif in medicinal chemistry and can significantly alter the electronic and steric properties of the parent molecule. The synthesis of N-aryl 6-aminoquinoxaline sulfonamides has been reported as potential inhibitors of biological targets. nih.gov

These derivatization strategies are crucial for structure-activity relationship (SAR) studies, enabling a systematic exploration of the chemical space around the core scaffold.

The alkyl substituents on the quinoxaline ring, namely the diethyl groups at positions 2 and 3 and the methyl group at position 5, also offer opportunities for further academic exploration, although their manipulation is generally more challenging than derivatizing the amino group.

The oxidation of alkyl groups attached to the quinoxaline ring can lead to the formation of carboxylic acids or other oxygenated derivatives. tandfonline.com This transformation can dramatically alter the polarity and functionality of the molecule. The reactivity of the alkyl groups towards oxidation would depend on the specific reaction conditions and the electronic nature of the quinoxaline ring.

Halogenation of the alkyl groups, for instance via free-radical halogenation, could introduce a handle for subsequent nucleophilic substitution or cross-coupling reactions, providing a pathway to a wider range of derivatives. However, controlling the selectivity of such reactions can be challenging.

Selective homolytic alkylation of protonated quinoxaline has been demonstrated using N-chloro-amines as a radical source, suggesting that under specific conditions, further alkyl groups could be introduced onto the heterocyclic ring. rsc.orgelectronicsandbooks.com

These advanced manipulations of the alkyl substituents, while potentially requiring more specialized synthetic methods, would significantly expand the structural diversity of the this compound scaffold for in-depth academic research.

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Conformational Analysis of 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Insights

Characteristic Vibrational Modes of the Quinoxaline (B1680401) Ring System

The vibrational spectrum of a molecule provides a unique fingerprint, with specific bands corresponding to the vibrations of different structural components. For 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine, the infrared (IR) and Raman spectra would be dominated by the characteristic modes of the quinoxaline core. The quinoxaline ring, a bicyclic heteroaromatic system, gives rise to several distinct vibrational bands.

The carbon-carbon (C-C) and carbon-nitrogen (C-N, C=N) stretching vibrations within the fused rings are typically observed in the 1400–1630 cm⁻¹ region. nih.gov These bands are often intense and can be coupled, making precise assignment complex without computational support. Ring "breathing" modes, which involve the symmetric expansion and contraction of the entire ring system, also occur in the fingerprint region. In-plane and out-of-plane bending vibrations of the ring C-H bonds are also characteristic. For instance, FT-IR spectroscopy of cinnamil and quinoxaline derivatives showed strong IR stretching bands for carbonyl groups at 1668–1678 cm⁻¹. nih.gov

Table 1: Predicted Characteristic Vibrational Modes for the Quinoxaline Ring System

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C=N Stretching | 1620 - 1550 | Medium to Strong |

| Aromatic C=C Stretching | 1600 - 1450 | Medium to Strong |

| C-N Stretching | 1360 - 1250 | Medium |

| Ring Breathing | 1050 - 1000 | Weak to Medium |

| Aromatic C-H In-Plane Bending | 1300 - 1000 | Medium |

Analysis of N-H and C-H Stretching and Bending Modes Relevant to Molecular Structure

The substituents on the quinoxaline core—diethyl, N-methyl, and dimethyl groups—introduce additional vibrational modes that are crucial for a complete structural assignment.

N-H and C-N Vibrations: The secondary amine group (N-H) attached to the ring is expected to show a stretching vibration in the region of 3300-3500 cm⁻¹. The exact position is sensitive to hydrogen bonding; in a condensed phase, this band would likely be broadened. The C-N stretching of the N-methylamino group would appear in the 1360-1250 cm⁻¹ range.

C-H Vibrations: The molecule contains several types of C-H bonds:

Aromatic C-H: Stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups will exhibit symmetric and asymmetric stretching vibrations in the 2980-2850 cm⁻¹ range. The asymmetric stretches occur at higher frequencies than the symmetric ones.

Bending Modes: C-H bending vibrations (scissoring, rocking, wagging, and twisting) for the alkyl groups will be present in the 1470-1365 cm⁻¹ region.

Table 2: Predicted Vibrational Modes for Substituent Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | N-H Stretch | 3500 - 3300 |

| Alkyl (CH₂, CH₃) | Asymmetric C-H Stretch | 2975 - 2950 |

| Alkyl (CH₂, CH₃) | Symmetric C-H Stretch | 2880 - 2860 |

| Methyl/Methylene (B1212753) | C-H Bending (Scissoring) | 1470 - 1440 |

| Methyl | C-H Bending (Umbrella) | ~1380 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₄H₁₉N₃, HRMS would provide a precise mass measurement of the molecular ion.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N).

Molecular Formula: C₁₄H₁₉N₃

Calculated Monoisotopic Mass ([M]): 229.1579 u

Calculated Mass of Protonated Ion ([M+H]⁺): 230.1657 u

An experimental HRMS measurement matching this calculated value to within a few parts per million (ppm) would unequivocally confirm the elemental composition of the compound.

Fragmentation Pathways and Mechanistic Interpretations in Mass Spectrometry

In mass spectrometry, particularly under electron ionization (EI), the molecular ion often undergoes fragmentation, providing valuable structural information. The fragmentation of this compound would likely be directed by the alkyl substituents and the amine group.

A predominant fragmentation pathway for N-alkyl amines is α-cleavage , where the bond adjacent to the nitrogen atom is broken. miamioh.edu For the N-methylamino group, this would involve the loss of a hydrogen radical to form a stable iminium ion. For the ethyl groups at positions 2 and 3, α-cleavage would involve the loss of a methyl radical (•CH₃), which is a common fragmentation for ethyl-substituted aromatic rings.

Predicted Fragmentation Pathways:

Loss of a Methyl Radical (M-15): α-cleavage from one of the ethyl groups at C2 or C3 is a highly probable initial fragmentation, leading to a stable cation at m/z 214.

Loss of an Ethyl Radical (M-29): Cleavage of an entire ethyl group could also occur.

Benzylic-type Cleavage: The bond between the quinoxaline ring and the ethyl group can cleave, leading to the loss of an ethyl radical.

Ring Fragmentation: The quinoxaline ring itself can undergo cleavage, although this often requires higher energy and leads to more complex patterns.

Table 3: Predicted Major Fragments in Mass Spectrometry

| m/z (Predicted) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 229 | [M]⁺• | Molecular Ion |

| 214 | [M - CH₃]⁺ | α-cleavage of an ethyl group |

| 200 | [M - C₂H₅]⁺ | Loss of an ethyl group |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis and Chromophore Properties

The UV-Vis absorption spectrum of this compound is determined by its electronic structure. The quinoxaline system is an inherent chromophore. The spectrum is expected to show multiple absorption bands corresponding to different electronic transitions.

The introduction of an amino group (-NHCH₃) at position 6 and alkyl groups at positions 2, 3, and 5 will act as auxochromes, modifying the absorption characteristics of the parent quinoxaline chromophore. Generally, electron-donating groups like amino and alkyl groups cause a bathochromic (red) shift in the absorption maxima.

π-π Transitions and Charge Transfer Bands in Quinoxalinamines*

The electronic spectrum of this compound would likely be characterized by two main types of transitions:

π-π* Transitions: These transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of aromatic systems. For quinoxalines, these typically appear as intense bands in the UV region, often below 350 nm. nih.govmdpi.com

Intramolecular Charge Transfer (ICT): The presence of the electron-donating N,5-dimethylamino group and the electron-accepting quinoxaline ring creates a "push-pull" system. This can give rise to an ICT transition, where electronic charge density is moved from the donor part of the molecule to the acceptor part upon photoexcitation. mdpi.com These ICT bands are typically found at longer wavelengths (in the visible or near-UV region) and are highly sensitive to the molecular environment. nih.gov

Table 4: Predicted Electronic Transitions

| Transition Type | Predicted λₘₐₓ Range (nm) | Description |

|---|---|---|

| π-π* | 250 - 350 | High-energy transitions within the quinoxaline ring |

Solvatochromism and Environmental Effects on Electronic Spectra of this compound

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced for molecules that exhibit a significant change in dipole moment upon electronic excitation, such as those with strong ICT character.

For this compound, the excited state resulting from the ICT transition is expected to be more polar than the ground state. Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a lower energy transition. This results in a bathochromic shift (a shift to longer wavelengths) of the ICT absorption band as the solvent polarity increases. This is known as positive solvatochromism. nih.govacs.org

Table 5: Predicted Solvatochromic Shifts for the ICT Band

| Solvent | Polarity Index | Predicted λₘₐₓ (nm) | Shift Type |

|---|---|---|---|

| Hexane | 0.1 | ~380 | - |

| Chloroform | 4.1 | ~395 | Bathochromic |

| Ethanol (B145695) | 5.2 | ~410 | Bathochromic |

Reactivity Profiles and Mechanistic Investigations of 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine

Electrophilic Aromatic Substitution on the Quinoxaline (B1680401) Ring System

The quinoxaline ring is an aromatic system, but the presence of two nitrogen atoms in the pyrazine (B50134) ring significantly deactivates it towards electrophilic attack compared to benzene (B151609). However, the benzene portion of the quinoxaline molecule can undergo electrophilic substitution, and the regioselectivity of this reaction is directed by the existing substituents.

In 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine, the benzene ring is substituted with a methyl group at position 5 and a dimethylamino group at position 6. Both are activating, ortho-, para-directing groups. The powerful electron-donating resonance effect of the dimethylamino group at C6, along with the weaker activating effect of the methyl group at C5, strongly directs incoming electrophiles to the C7 and C8 positions.

Considering the steric hindrance from the adjacent methyl group at C5, the C7 position is the most likely site for electrophilic attack. The C8 position is also activated, but to a lesser extent, and is sterically less accessible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophile | Predicted Major Product | Predicted Minor Product |

| Nitrating Mixture (HNO₃/H₂SO₄) | 2,3-Diethyl-N,5-dimethyl-7-nitro-6-quinoxalinamine | 2,3-Diethyl-N,5-dimethyl-8-nitro-6-quinoxalinamine |

| Bromine (Br₂) in Acetic Acid | 7-Bromo-2,3-diethyl-N,5-dimethyl-6-quinoxalinamine | 8-Bromo-2,3-diethyl-N,5-dimethyl-6-quinoxalinamine |

| Acyl Chloride (RCOCl) / AlCl₃ | 7-Acyl-2,3-diethyl-N,5-dimethyl-6-quinoxalinamine | 8-Acyl-2,3-diethyl-N,5-dimethyl-6-quinoxalinamine |

Nucleophilic Reactivity of the N-Methylamine Moiety

The exocyclic N-methylamine group at the C6 position is a key site for nucleophilic reactions. Its reactivity is influenced by its basicity and the steric environment.

Protonation Equilibria and Basicity Studies in Various Solvents

The choice of solvent can significantly impact the basicity. In polar protic solvents, the ammonium (B1175870) ion formed upon protonation will be stabilized by hydrogen bonding, thus increasing the basicity. In aprotic solvents, this stabilization is absent, leading to a decrease in the observed basicity.

Reactivity with Electrophiles (e.g., Alkyl Halides, Acid Chlorides)

As a nucleophile, the N-methylamine moiety readily reacts with a variety of electrophiles. chemguide.co.uk

With alkyl halides , such as methyl iodide, an SN2 reaction is expected to occur, leading to the formation of a quaternary ammonium salt. This reaction proceeds via the attack of the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide.

With acid chlorides or acid anhydrides , the N-methylamine group will undergo acylation to form the corresponding amide. chemguide.co.uk This reaction is typically fast and exothermic. The lone pair on the nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

Table 2: Expected Products from Reactions with Electrophiles

| Electrophile | Reagent Example | Expected Product |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2,3-Diethyl-N,5,N,N-tetramethyl-6-quinoxalinaminium iodide |

| Acid Chloride | Acetyl Chloride (CH₃COCl) | N-(2,3-Diethyl-5-methylquinoxalin-6-yl)-N-methylacetamide |

| Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N-(2,3-Diethyl-5-methylquinoxalin-6-yl)-N-methylacetamide |

Reactivity of the Diethyl and Methyl Substituents

The alkyl groups attached to the quinoxaline ring also exhibit characteristic reactivities, particularly towards oxidation and radical reactions.

Oxidative Transformations of Alkyl Chains

The ethyl groups at C2 and C3 and the methyl group at C5 are susceptible to oxidation under appropriate conditions. The benzylic protons of the methyl group at C5 are particularly prone to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid, which would convert the methyl group into a carboxylic acid.

The ethyl groups at C2 and C3 can also be oxidized. The methylene (B1212753) protons adjacent to the aromatic ring are the most likely sites of initial attack. Depending on the reaction conditions, oxidation could lead to the formation of ketones or carboxylic acids. For instance, oxidation of a related quinoxaline derivative by xanthine (B1682287) oxidase has been reported to occur on the quinoxaline ring itself, suggesting that the alkyl substituents might be less reactive under certain enzymatic conditions. nih.gov

Radical Reactions Involving Substituents on the Quinoxaline Ring

The alkyl substituents on the quinoxaline ring can participate in radical reactions. For example, under free-radical conditions, such as those initiated by UV light or radical initiators like AIBN, the benzylic hydrogens of the methyl and ethyl groups can be abstracted to form resonance-stabilized benzylic radicals. These radicals can then undergo further reactions, such as halogenation with N-bromosuccinimide (NBS).

Visible light-induced radical cascade functionalizations have been reported for quinoxalin-2(1H)-ones, indicating the susceptibility of the quinoxaline system to engage in radical processes. acs.org While the specific compound is not a quinoxalinone, the general principles of radical addition and transformation can be applied to its alkyl substituents.

Cycloaddition Reactions and Pericyclic Processes Involving the Quinoxaline Core

The quinoxaline ring system, a fusion of benzene and pyrazine rings, can participate in cycloaddition reactions, a class of pericyclic reactions, in several ways. The specific reactivity of this compound in these reactions would be influenced by its electronic properties, which are dominated by the electron-donating nature of the diethyl, methyl, and dimethylamino substituents.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that typically occurs between a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com The quinoxaline ring itself is not a classic diene, but certain quinoxaline derivatives can act as dienophiles or as part of a diene system. In a normal-demand Diels-Alder reaction, the rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.orgyoutube.com Given that this compound is electron-rich due to its substituents, it would be expected to be a reactive diene component when partnered with an electron-deficient dienophile. Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org

1,3-Dipolar Cycloadditions: Quinoxaline derivatives can also participate in 1,3-dipolar cycloadditions. wikipedia.orgnih.gov These reactions involve a 1,3-dipole and a dipolarophile. For instance, quinoxalinium N-ylides, which can be generated from the corresponding quinoxalinium salts, can act as 1,3-dipoles. These ylides can then react with various dipolarophiles, such as alkenes, to form pyrrolo[1,2-a]quinoxalines. rsc.orgrsc.org The formation of the initial quinoxalinium salt, a precursor to the ylide, would involve the quaternization of one of the nitrogen atoms of the pyrazine ring.

A plausible reaction scheme for a 1,3-dipolar cycloaddition involving a derivative of the target compound is shown below:

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 1-Phenacylquinoxalinium bromide | Acrylonitrile | Triethylamine, MnO2, DMF | 1-Benzoyl-3-cyanopyrrolo[1,2-a]quinoxaline | Moderate |

| 1-Phenacylquinoxalinium bromide | N-Phenylmaleimide | Triethylamine, MnO2, DMF | Pyrrolo[1,2-a]quinoxaline derivative | 40-52% rsc.org |

This table presents data for a model quinoxalinium ylide cycloaddition, as direct data for this compound is unavailable.

Transition Metal-Catalyzed Transformations Involving this compound as a Substrate or Ligand

The structure of this compound offers multiple sites for transition metal-catalyzed transformations. The dimethylamino group is a key functional handle for C-N bond-forming reactions, and the nitrogen atoms of the quinoxaline ring can act as ligands for metal catalysts.

As a Substrate in Cross-Coupling Reactions: The secondary amine of the dimethylamino group makes the molecule a prime candidate for palladium-catalyzed Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction is a powerful method for forming C-N bonds and would allow for the further functionalization of the amino group. For instance, coupling with an aryl halide would yield an N-aryl derivative. Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, are also a viable alternative for achieving similar transformations. nih.govyoutube.com

Below is a representative table of conditions for Buchwald-Hartwig amination, a likely reaction for this compound.

| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temperature |

| Aryl Bromide | Secondary Amine | Pd(OAc)2 / P(o-tolyl)3 | NaOtBu | Toluene (B28343) | 80-110 °C |

| Aryl Chloride | Secondary Amine | Pd2(dba)3 / Biarylphosphine Ligand | K3PO4 or Cs2CO3 | Dioxane or Toluene | 80-110 °C |

This table provides typical conditions for Buchwald-Hartwig amination reactions involving secondary amines, which would be applicable to this compound.

As a Ligand in Catalysis: The two nitrogen atoms of the quinoxaline core possess lone pairs of electrons and can coordinate to transition metals. This allows quinoxaline derivatives to act as ligands in various catalytic reactions. The specific steric and electronic properties of this compound, with its bulky diethyl groups and electron-donating substituents, would influence the properties of the resulting metal complex and its catalytic activity. For example, quinoline, a related heterocycle, has been shown to act as a ligand in palladium-catalyzed C-H functionalization reactions. nih.gov It is conceivable that this compound could play a similar role, potentially acting as a "ligand-substrate" where it coordinates to the metal center and subsequently undergoes a transformation.

Theoretical and Computational Chemistry Approaches to 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemistry, providing a powerful lens through which to examine molecules at the atomic level. For a novel compound like 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine, these methods would be invaluable.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that could be employed to determine the most stable three-dimensional arrangement of atoms—the optimized geometry—of this compound. This process would involve calculating the potential energy of various conformations to identify the lowest energy state. The resulting data would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of the molecule's shape. Furthermore, DFT calculations would yield the total electronic energy, a key indicator of the molecule's stability.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Properties

Analysis of the HOMO and LUMO energies of this compound would be critical for predicting its chemical reactivity and electron-transfer properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and its potential use in electronic applications, such as in organic light-emitting diodes (OLEDs) or photovoltaic devices. A smaller gap generally suggests a more reactive species.

Electrostatic Potential Surfaces and Charge Distribution

An electrostatic potential (ESP) surface map would visually represent the charge distribution across the this compound molecule. This map would highlight regions of positive and negative electrostatic potential, indicating areas that are, respectively, electron-poor (electrophilic) and electron-rich (nucleophilic). Such information is vital for predicting how the molecule would interact with other chemical species, including potential reaction partners or biological targets.

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its expected infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. This predictive capability is not only a powerful tool for confirming the identity and purity of a synthesized compound but also for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic behavior.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for the structural elucidation of molecules like this compound. By employing quantum chemical calculations, it is possible to obtain theoretical NMR data that, when compared with experimental spectra, can confirm or help determine the molecular structure.

The process typically involves the use of Density Functional Theory (DFT) to calculate the magnetic shielding tensors of the nuclei within the molecule. These theoretical shielding values are then converted into chemical shifts. The accuracy of these predictions is highly dependent on the level of theory, the basis set used, and the consideration of solvent effects. For complex organic molecules, comparing the calculated ¹H and ¹³C NMR chemical shifts with experimentally obtained values is a standard procedure for verifying the proposed structure. Research in the broader field has shown that with appropriate computational models, a high degree of correlation between theoretical and experimental NMR data can be achieved, making it a reliable method for structural assignment. nih.gov

Table 1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C2 | 155.8 | 156.2 | -0.4 |

| C3 | 154.9 | 155.4 | -0.5 |

| C5 | 142.1 | 142.5 | -0.4 |

| C6 | 129.3 | 129.8 | -0.5 |

| C7 | 128.7 | 129.1 | -0.4 |

| C8 | 130.5 | 130.9 | -0.4 |

| C4a | 138.2 | 138.7 | -0.5 |

| C8a | 140.6 | 141.0 | -0.4 |

| CH₂ (Ethyl at C2) | 25.4 | 25.9 | -0.5 |

| CH₃ (Ethyl at C2) | 13.1 | 13.5 | -0.4 |

| CH₂ (Ethyl at C3) | 24.9 | 25.3 | -0.4 |

| CH₃ (Ethyl at C3) | 12.8 | 13.2 | -0.4 |

| CH₃ (at C5) | 18.7 | 19.1 | -0.4 |

| N-CH₃ | 30.2 | 30.7 | -0.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and computational studies on this compound are not publicly available.

Theoretical UV-Vis and Vibrational Spectra Simulation

Theoretical simulations of Ultraviolet-Visible (UV-Vis) and vibrational (Infrared and Raman) spectra are instrumental in understanding the electronic transitions and molecular vibrations of this compound. Time-dependent density functional theory (TD-DFT) is a commonly used method for predicting UV-Vis spectra, providing information on the electronic absorption properties of the molecule.

Similarly, the calculation of harmonic vibrational frequencies using DFT can generate theoretical infrared and Raman spectra. These simulated spectra, when compared with experimental data, allow for the assignment of specific vibrational modes to the observed absorption bands. nih.gov This detailed assignment provides a deeper understanding of the molecule's structural and bonding characteristics.

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3050-3100 | Aromatic C-H stretch |

| 2950-2980 | Aliphatic C-H stretch (Ethyl & Methyl) |

| 1610-1630 | C=N stretch (Quinoxaline ring) |

| 1580-1600 | Aromatic C=C stretch |

| 1450-1480 | CH₂ and CH₃ bending |

| 1350-1380 | C-N stretch |

| 800-850 | Aromatic C-H out-of-plane bend |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental and computational studies on this compound are not publicly available.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations of the flexible ethyl and dimethylamino groups.

These simulations are crucial for understanding how the molecule behaves in different environments, such as in solution or in a biological system. The analysis of the simulation trajectories can provide insights into the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the molecule's behavior and its interactions with other molecules. This information is particularly valuable for understanding its potential biological activity and for the design of related compounds.

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products.

The calculation of the energy barriers associated with these transition states allows for the determination of the most likely reaction pathways. This type of analysis is invaluable for understanding the reactivity of the quinoxaline (B1680401) core and the influence of its substituents on its chemical behavior. For instance, understanding the mechanism of its synthesis or its metabolic pathways can be greatly aided by computational transition state analysis.

Academic Applications and Advanced Materials Science Integration of 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine

Role as a Ligand in Coordination Chemistry and Catalysis

The presence of nitrogen heteroatoms in the quinoxaline (B1680401) ring, coupled with the amino substituent at the 6-position, endows 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine with significant potential as a ligand in coordination chemistry. The lone pair of electrons on the nitrogen atoms can readily coordinate with metal ions, forming stable metal complexes.

Design and Synthesis of Metal Complexes with this compound Ligands

The synthesis of metal complexes using quinoxaline-based ligands is a well-established area of research. Typically, these ligands act as bidentate or polydentate chelating agents, coordinating with a variety of transition metal ions. For instance, mononuclear complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized with unsymmetrical Schiff base ligands derived from quinoxaline precursors. nih.gov The Schiff base, formed by the condensation of an amino-functionalized quinoxaline with an aldehyde or ketone, can act as a tetradentate ONNO or tridentate NNO donor ligand. nih.gov

In the case of this compound, the primary amino group at the 6-position serves as a reactive site for the formation of Schiff base ligands. Reaction with various aldehydes or ketones would yield a range of ligands with different steric and electronic properties, which in turn would influence the geometry and stability of the resulting metal complexes. The coordination of the quinoxaline nitrogen atoms and the imine nitrogen of the Schiff base to a metal center would create stable chelate rings. The synthesis of such complexes is often achieved under mild conditions, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Table 1: Potential Metal Complexes with Ligands Derived from this compound

| Metal Ion | Potential Coordination Geometry | Potential Donor Atoms from Schiff Base Ligand |

| Cu(II) | Square Planar, Tetrahedral | N (quinoxaline), N (imine), O (from aldehyde) |

| Ni(II) | Square Planar, Octahedral | N (quinoxaline), N (imine), O (from aldehyde) |

| Co(II) | Tetrahedral, Octahedral | N (quinoxaline), N (imine), O (from aldehyde) |

| Zn(II) | Tetrahedral | N (quinoxaline), N (imine), O (from aldehyde) |

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from quinoxaline-based ligands have shown promise as catalysts in various organic transformations. Chiral salen transition metal complexes, which share structural similarities with Schiff base complexes of quinoxalinamines, are known to be effective catalysts in asymmetric synthesis. nih.gov For example, Cu(II) and Ni(II) salen complexes have been utilized in the phase transfer Cα-alkylation of Schiff bases of amino acids. nih.gov

The catalytic activity of metal complexes is highly dependent on the nature of the ligand and the metal center. By modifying the substituents on the quinoxaline ring and the Schiff base moiety, it is possible to tune the electronic and steric environment around the metal ion, thereby influencing the catalyst's activity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the Lewis acidity of the metal center, which is a critical factor in many catalytic reactions. The chiral environment created by appropriately designed ligands can lead to enantioselective transformations, a key goal in modern synthetic chemistry. While specific catalytic applications of complexes derived from this compound have not been reported, the broader success of related quinoxaline-based catalysts suggests a fertile ground for future research.

Functional Materials Development

The unique photophysical and electronic properties of quinoxaline derivatives make them attractive building blocks for a variety of functional organic materials. beilstein-journals.org Their applications span from organic electronics to sensing and chromic materials.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics (e.g., Hole-Transporting Materials)

Quinoxaline derivatives are recognized for their potential in organic electronics, particularly as hole-transporting materials (HTMs) in devices like perovskite solar cells (PSCs) and potentially in OLEDs. mdpi.comrsc.orgnih.gov The performance of these devices is critically dependent on the efficient transport of charge carriers (holes and electrons). Quinoxaline moieties often serve as the electron-accepting (A) part of a donor-acceptor (D-A) molecular architecture, which is a common design strategy for efficient HTMs. mdpi.comnih.gov The amino group in this compound can act as an electron-donating group, creating an intramolecular charge transfer character that is beneficial for hole transport.

The development of low-cost and stable HTMs is a significant area of research, with quinoxaline-based materials showing promising results that can even outperform expensive standards like spiro-OMeTAD. rsc.org The efficiency of these materials is influenced by factors such as molecular planarity, which can be enhanced by strategies like forming noncovalent conformational locks. mdpi.comnih.gov The alkyl substituents (diethyl and dimethyl groups) on the target molecule can improve solubility and film-forming properties, which are crucial for device fabrication.

Table 2: Comparison of Quinoxaline-Based Hole-Transporting Materials

| Material | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

| DQC-T | p-i-n flexible PSC | 18.12% | mdpi.comnih.gov |

| TQ2 | Perovskite Solar Cell | 19.62% | rsc.org |

Fluorescent Probes and Sensors for Environmental Parameters or Small Molecule Detection (Non-Biological)

The inherent fluorescence of many quinoxaline derivatives, combined with the ability of the amino group to interact with analytes, makes them excellent candidates for the development of fluorescent probes and sensors. mdpi.comresearchgate.net Aminoquinoxaline-based sensors have been successfully employed for the detection of pH and metal ions in aqueous media. mdpi.comresearchgate.net The sensing mechanism often relies on the modulation of the intramolecular charge transfer (ICT) process upon interaction with the analyte.

For example, a push-pull quinoxaline with aminopropylamino substituents has been shown to be a dual-channel (colorimetric and fluorescent) pH sensor. mdpi.comresearchgate.net In the case of this compound, the 6-amino group could be functionalized with a receptor unit to create a selective sensor for a specific analyte. The fluorescence of the quinoxaline core would be quenched or enhanced upon binding of the analyte to the receptor, providing a detectable signal. The development of a "switch-off" quinoxaline-based receptor for the selective recognition of Hg2+ ions has also been reported, demonstrating the potential of this class of compounds in environmental monitoring. nih.gov

Photochromic and Thermochromic Materials Based on Quinoxalinamine Derivatives

Photochromic and thermochromic materials are compounds that undergo a reversible change in color upon exposure to light or heat, respectively. This behavior is often associated with a reversible structural change in the molecule. While there is a vast library of organic photochromic and thermochromic compounds, such as spiropyrans and leuco dyes, the integration of quinoxalinamine scaffolds into such systems is an area with potential for exploration. olikrom.com

The electronic properties of the quinoxaline ring system could be harnessed to influence the photo- or thermochromic behavior of a molecule. For instance, a quinoxalinamine derivative could be incorporated into a larger molecular system where a photo- or thermally-induced isomerization or ring-opening/closing reaction leads to a change in the conjugation and, consequently, the color of the compound. The amino group could also play a role in the switching mechanism, for example, through proton transfer in thermochromic Schiff bases. medcraveonline.com Although specific examples of photochromic or thermochromic materials based on this compound are not yet reported, the fundamental principles of chromism suggest that appropriately designed derivatives could exhibit these properties. rsc.orgresearchgate.netgoogle.com

Advanced Analytical Reagents and Chromatographic Stationary Phases

The unique electronic and structural characteristics of the quinoxalinamine moiety could potentially be leveraged for the development of sophisticated analytical tools.

The primary amino group in this compound presents a reactive site for derivatization reactions. In analytical chemistry, derivatization is a common strategy to enhance the detectability of analytes in techniques like UV-Vis absorption or fluorescence spectroscopy. By reacting the amino group with a suitable reagent, a chromophore or fluorophore can be introduced, significantly improving the sensitivity and selectivity of the analytical method.

For instance, the quinoxalinamine could be used to derivatize carbonyl compounds or other molecules with reactive functional groups. The resulting product would incorporate the quinoxaline structure, which often exhibits inherent fluorescence, leading to a substantial increase in the signal-to-noise ratio during analysis. The specific alkyl substituents on the quinoxaline ring (diethyl and dimethyl groups) could modulate the photophysical properties of the resulting derivative, such as its absorption and emission wavelengths. researchgate.net

Table 1: Potential Spectroscopic Properties of Derivatized Analytes

| Analyte Functional Group | Potential Derivatization Reaction | Expected Spectroscopic Enhancement |

|---|---|---|

| Aldehyde/Ketone | Schiff base formation | Introduction of a conjugated system, potential for fluorescence |

| Carboxylic Acid | Amide bond formation | Enhanced UV absorbance and potential for induced fluorescence |

This table is illustrative and based on the general reactivity of primary amines and the spectroscopic properties of quinoxaline derivatives.

The field of chromatography relies on the interaction between analytes and a stationary phase to achieve separation. The chemical structure of this compound makes it a candidate for immobilization onto solid supports, such as silica (B1680970) gel, to create novel stationary phases for High-Performance Liquid Chromatography (HPLC).

The immobilization could be achieved through several chemical strategies. For example, the amino group could be covalently bonded to a functionalized silica surface. The resulting stationary phase would exhibit unique selectivity based on the specific interactions between the quinoxaline core and the analytes. The aromatic and electron-deficient nature of the quinoxaline ring could lead to π-π stacking interactions with aromatic analytes, while the nitrogen atoms could participate in hydrogen bonding. The alkyl groups would contribute to hydrophobic interactions. This combination of interaction modes could result in a versatile stationary phase for the separation of complex mixtures.

The performance of such a stationary phase would depend on factors like the density of the immobilized quinoxalinamine, the nature of the solid support, and the mobile phase composition. Research into similar immobilized systems has shown that the chemical and thermal stability of the support is crucial for the longevity and reproducibility of the chromatographic separation. nih.govscielo.br

Polymer Chemistry and Macromolecular Architectures Incorporating Quinoxalinamine Moieties

Quinoxaline derivatives are well-established building blocks in polymer chemistry, particularly for the synthesis of materials with interesting optoelectronic properties. rsc.org The incorporation of this compound into macromolecular structures could lead to the development of functional polymers with tailored characteristics.

To be used in polymer synthesis, this compound would first need to be functionalized to introduce polymerizable groups. For instance, the amino group could be modified to create a vinyl, acrylate, or styrenic monomer. Alternatively, other positions on the quinoxaline ring could be functionalized, for example, through bromination, to allow for participation in cross-coupling polymerization reactions like Suzuki or Stille coupling.

The resulting monomers could then be polymerized to form either homopolymers or copolymers. The specific nature of the alkyl substituents (diethyl and dimethyl) would influence the solubility and processability of the resulting polymers, which are critical parameters for their application in devices.

Polymers containing quinoxaline units in their main chain or as side chains have been extensively investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgresearchgate.netscispace.com The electron-deficient nature of the quinoxaline ring makes it an excellent acceptor unit in donor-acceptor (D-A) type polymers, which are known for their tunable band gaps and charge transport properties.

A hypothetical polymer incorporating this compound as a side chain could exhibit interesting responsive behaviors. The amino group could act as a proton-sensitive site, leading to changes in the polymer's optical or electronic properties in response to pH variations. This could be exploited in the development of chemical sensors or smart materials.

The characterization of such novel polymers would involve a range of techniques to probe their chemical structure, molecular weight, thermal stability, and photophysical and electrochemical properties.

Table 2: Potential Properties of a Hypothetical Polymer Incorporating this compound

| Property | Potential Characteristic | Rationale |

|---|---|---|

| Solubility | Good in common organic solvents | Presence of alkyl side chains enhances solubility |

| Thermal Stability | High decomposition temperature | The aromatic quinoxaline core provides rigidity and stability |

| Optical Properties | Tunable absorption and emission | D-A architecture allows for band gap engineering |

| Electrochemical Properties | Reversible redox behavior | The quinoxaline unit is electrochemically active |

This table presents hypothetical properties based on the known behavior of similar quinoxaline-based polymers. rsc.orgnih.gov

Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create complex, ordered structures. The molecular structure of this compound contains several features that could be exploited in the design of self-assembling systems.

The quinoxaline core, being a flat aromatic system, is capable of engaging in π-π stacking interactions with other aromatic molecules. The nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, while the N-H group of the amine can act as a hydrogen bond donor. This combination of interactions could lead to the formation of well-defined supramolecular architectures, such as one-dimensional tapes or two-dimensional sheets in the solid state. nih.gov

Furthermore, the quinoxaline moiety could be incorporated into larger host molecules, such as molecular tweezers or clips, designed to bind specific guest molecules. beilstein-journals.orgresearchgate.net The electron-deficient nature of the quinoxaline ring would make it suitable for binding electron-rich guests. The substituents on the quinoxaline ring would play a crucial role in modulating the binding affinity and selectivity of such host-guest systems. The study of these interactions could provide valuable insights into molecular recognition phenomena and pave the way for the development of new sensors and molecular machines.

Hydrogen Bonding and π-π Stacking Interactions in Molecular Recognition

Molecular recognition is the process by which molecules selectively bind to one another through a variety of non-covalent interactions. In the context of this compound, hydrogen bonding and π-π stacking are the predominant forces governing its interaction with other molecules.

The quinoxaline core of the molecule is an electron-deficient aromatic system, which makes it an ideal candidate for π-π stacking interactions. These interactions occur when aromatic rings stack on top of one another, driven by a combination of electrostatic and van der Waals forces. The extent and geometry of this stacking are influenced by the substituents on the aromatic ring. In the case of this compound, the diethyl and dimethyl groups can influence the offset of the stacked rings, leading to either sandwich or slipped-stack arrangements. In related quinoxaline structures, slipped π-stacking interactions have been observed to connect molecules into layers.

Hydrogen bonding plays a pivotal role in dictating the specificity of molecular recognition. The amine group (-NH) at the 6-position of the quinoxaline ring can act as a hydrogen bond donor, while the nitrogen atoms within the quinoxaline ring system can act as hydrogen bond acceptors. This dual functionality allows for the formation of specific and directional hydrogen bonds with complementary molecules. For instance, in the crystal structure of a related compound, 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one, weak C—H⋯O hydrogen bonds were observed to connect molecules. While not a direct analogue, this illustrates the capacity of substituted quinoxalines to engage in such interactions.

The interplay of these hydrogen bonding and π-π stacking interactions allows for the selective recognition of guest molecules. The specific geometry and electronic nature of the binding pocket created by this compound would determine its affinity for different molecular partners.

| Interaction Type | Potential Role in Molecular Recognition | Example from Related Systems |

| π-π Stacking | Stabilizes the association of aromatic systems, contributing to the overall binding energy. | Slipped π-stacking interactions connecting molecules in layers. |

| Hydrogen Bonding | Provides specificity and directionality to molecular interactions. | Weak C—H⋯O hydrogen bonds observed in a substituted quinoxalinone. |

| van der Waals Forces | Contribute to the overall stability of the molecular complex through non-specific interactions. | General principle of intermolecular forces. |

Assembly of Quinoxalinamine Derivatives into Higher-Order Structures

The same non-covalent interactions that govern molecular recognition are also responsible for the self-assembly of molecules into larger, more complex structures. The ability of this compound to form both hydrogen bonds and engage in π-π stacking makes it a promising building block for the construction of supramolecular assemblies.

The directional nature of hydrogen bonds can guide the assembly of quinoxalinamine derivatives into one-dimensional chains, two-dimensional sheets, or even three-dimensional networks. The specific pattern of hydrogen bonding will depend on the steric and electronic influences of the diethyl and dimethyl substituents.

The combination of these interactions can lead to the formation of well-defined and predictable higher-order structures. The study of how these molecules pack in the solid state through techniques like X-ray crystallography is crucial for understanding and predicting their self-assembly behavior. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related quinoxaline derivatives provides insight into the likely packing motifs. For example, the crystal structure of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one reveals layers of molecules connected by weak C—H⋯O hydrogen bonds and slipped π-stacking interactions.

| Supramolecular Structure | Driving Interactions | Potential Properties |

| 1D Chains | Directional hydrogen bonding along a single axis. | Anisotropic electronic or optical properties. |

| 2D Sheets | A network of hydrogen bonds in a plane, stabilized by π-π stacking between sheets. | Potential for use in sensors or as thin films. |

| 3D Networks | An extended network of hydrogen bonds in three dimensions. | Porous materials for catalysis or guest encapsulation. |

Future Directions and Emerging Research Avenues for 2,3 Diethyl N,5 Dimethyl 6 Quinoxalinamine

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. For 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine, this would typically involve reacting 4,5-dimethyl-benzene-1,2-diamine with 3,4-hexanedione (B1216349). While effective, future research must prioritize the development of more sustainable and efficient synthetic protocols. researchgate.net The advancement of green chemistry offers a multitude of strategies that can be adapted for this target molecule. researchgate.net

Emerging research focuses on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources. researchgate.netnih.gov Methodologies such as using natural deep eutectic solvents (NADESs) have shown promise, offering a fast, high-yielding, and recyclable medium for quinoxaline synthesis at room temperature. researchgate.net The use of reusable nanocatalysts, such as magnetic iron oxide nanoparticles, also presents an eco-friendly alternative to traditional acid or metal catalysts. semanticscholar.org

Future investigations should systematically explore these green methodologies for the synthesis of this compound. A comparative analysis of these modern techniques against conventional methods would be crucial for identifying the most industrially viable and environmentally benign pathway.

| Parameter | Conventional Method (e.g., Reflux in Ethanol (B145695)/Acid) | Potential Sustainable Method (e.g., NADES) | Potential Sustainable Method (e.g., Nanocatalyst) |

| Catalyst | Mineral Acids (e.g., HCl) | None required / Organocatalyst | Reusable magnetic nanocatalyst (e.g., Fe3O4) |

| Solvent | Ethanol, Acetic Acid | Choline chloride/water NADES | Water, Ethanol, or solvent-free |

| Energy Input | Heating / Reflux | Room Temperature | Room Temperature or Microwave Irradiation |

| Reaction Time | Hours | Minutes researchgate.net | Minutes to Hours |

| Yield | Moderate to High | High (>90%) researchgate.net | High |

| Sustainability | Use of corrosive acids, organic solvents, high energy | Recyclable solvent, low energy, high atom economy researchgate.net | Recyclable catalyst, potential for green solvents semanticscholar.org |

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

While standard spectroscopic techniques like NMR, mass spectrometry, and IR spectroscopy are essential for structural confirmation, understanding the functional potential of this compound requires more advanced characterization. nih.govnih.gov Particularly for applications in optoelectronics or photochemistry, probing the molecule's dynamic behavior and identifying short-lived reaction intermediates is critical.

Future research should employ time-resolved spectroscopic methods to investigate the excited-state dynamics of the molecule. Techniques such as femtosecond transient absorption spectroscopy can reveal the pathways of energy dissipation and relaxation after photoexcitation. Furthermore, Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping techniques, is a powerful tool for studying photoinduced processes and detecting the formation of reactive oxygen species or other radical intermediates. researchgate.net Such studies are vital for assessing the photostability and photochemical reactivity of the compound, providing insights that are crucial for designing durable materials for organic light-emitting diodes (OLEDs) or sensors. researchgate.net

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The creation of hybrid organic-inorganic materials is a rapidly advancing field that seeks to combine the distinct properties of organic molecules with the robust nature of inorganic frameworks to achieve synergistic functionalities. dntb.gov.uaresearchgate.net Quinoxaline derivatives are attractive organic components due to their inherent electronic and photophysical properties. researchgate.nettandfonline.com

A significant future research avenue is the integration of this compound into various inorganic matrices. This could involve:

Coordination to Metal Oxides: Grafting the molecule onto the surface of nanoparticles like titanium dioxide (TiO₂) or zinc oxide (ZnO). The quinoxaline derivative could act as a sensitizer in dye-sensitized solar cells or as a fluorescent probe for metal ion sensing.

Formation of Metal-Organic Frameworks (MOFs): Designing the quinoxaline derivative with appropriate functional groups to act as a linker in the self-assembly of MOFs. The resulting materials could exhibit unique porosity, catalytic activity, or luminescence. researchgate.net

Hybrid Perovskites: Incorporating the molecule into the organic layer of perovskite solar cells to improve charge transport, stability, or interface properties. researchgate.net

Polyoxometalate (POM) Hybrids: Covalently or non-covalently linking the quinoxaline to polyoxometalate clusters to create novel catalysts or electroactive materials. nih.gov

These hybrid systems could unlock enhanced performance in fields ranging from photovoltaics and catalysis to chemical sensing and data storage. dntb.gov.ua

Deepening Computational Insights into Complex Reactivity and Material Properties

Computational chemistry provides an indispensable toolkit for predicting molecular properties and guiding experimental design. For this compound, in-depth computational studies can offer profound insights into its electronic structure, reactivity, and potential applications.

Future research should leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to build a comprehensive theoretical understanding of the molecule. researchgate.netmdpi.com Key areas for computational exploration include:

Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the compound's electron-donating or -accepting character and its suitability for electronic applications. nih.gov

Spectroscopic Prediction: Simulating UV-Vis and fluorescence spectra to understand the nature of electronic transitions and to correlate theoretical predictions with experimental data. researchgate.netnih.gov

Reactivity and Mechanism: Modeling potential reaction pathways, such as oxidation or electrophilic substitution, to predict reactivity and guide the synthesis of new derivatives. tandfonline.com

Intermolecular Interactions: Using molecular docking and dynamics simulations to study how the molecule interacts with biological targets or other components in a material, which is crucial for drug design and material science applications. semanticscholar.org

These computational studies can significantly accelerate the discovery process by prioritizing synthetic targets and providing a rational basis for the design of new functional materials and molecules. mdpi.com

| Computational Method | Predicted Property / Insight | Potential Application |

| DFT | HOMO/LUMO energies, electron density distribution, reactivity indices. nih.gov | Predicting electronic behavior for semiconductors, rationalizing chemical reactivity. |

| TD-DFT | UV-Vis absorption and emission spectra, nature of electronic transitions. researchgate.netnih.gov | Designing dyes and fluorescent probes, understanding photophysical properties. |

| Molecular Docking | Binding affinity and mode of interaction with a biological target (e.g., an enzyme). nih.gov | Guiding the development of new therapeutic agents. |

| Molecular Dynamics | Conformational changes, solvent effects, interactions within a material over time. | Assessing stability in different environments, modeling material interfaces. |

Synergistic Research with Other Heterocyclic Systems for Multifunctional Platforms

The concept of molecular hybridization, where two or more distinct pharmacophores or functional units are combined in a single molecule, is a powerful strategy for creating multifunctional platforms. Attaching other heterocyclic systems to the this compound core can lead to novel compounds with enhanced or entirely new properties.

Future work should focus on the rational design and synthesis of such hybrid molecules. The quinoxaline core could serve as a fluorescent reporter, an electron acceptor, or a rigid structural scaffold, while the attached heterocycle could introduce a complementary function. For example:

Coupling with Thiophene or Pyrrole: To create donor-acceptor molecules with potential applications in organic electronics and photovoltaics.

Linking to Imidazole or Pyridine: To generate novel ligands for catalysis or to create molecules with specific metal-ion binding capabilities for sensing. tandfonline.com

Fusing with a Thiazole Ring: To explore new therapeutic scaffolds by combining the known biological activities of both quinoxaline and thiazole systems.

This synergistic approach allows for the fine-tuning of photophysical, electronic, and biological properties, opening the door to the development of sophisticated materials and next-generation therapeutic agents. tandfonline.com

Q & A

Basic: What are the standard synthetic routes for 2,3-Diethyl-N,5-dimethyl-6-quinoxalinamine, and how are intermediates characterized?

Answer:

A common approach involves nucleophilic substitution or condensation reactions. For example, reacting 2,6-dichloroquinoxaline with 2,3-dimethylphenylamine under phase-transfer catalysis (PTC) conditions (e.g., K₂CO₃ in DMF) can yield intermediates like 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine, as demonstrated in analogous syntheses . Characterization typically employs:

- IR spectroscopy to confirm functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹).

- ¹H/¹³C NMR to verify substituent positions and purity.

- Mass spectrometry (e.g., ESI-MS) for molecular ion validation .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of ethyl/methyl-substituted quinoxalinamines?

Answer:

Key variables include:

- Temperature : Increasing from 50–55°C to 70–75°C reduced reaction time from 24 to 12 hours while improving yield (e.g., 80% for 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine) .

- Catalysts : PTC agents (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents like DMF stabilize intermediates and accelerate reactions .

Basic: What analytical techniques are critical for assessing the purity of this compound?

Answer:

- HPLC with UV detection (λ = 254 nm) to quantify impurities.

- Elemental analysis (C, H, N) to confirm stoichiometry.

- TLC (silica gel, ethyl acetate/hexane) for rapid purity checks .

Advanced: How can researchers resolve contradictions in reported biological activities of quinoxaline derivatives?

Answer:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl groups) to isolate contributing factors .

- Dose-response assays : Compare IC₅₀ values across studies to account for concentration-dependent effects.

- Computational docking : Validate binding modes to receptors (e.g., MT1/MT2 melatonin receptors) using molecular modeling .

Basic: What solvent systems are recommended for dissolving this compound in experimental settings?

Answer:

- Polar aprotic solvents : DMSO or DMF for solubility at 10–50 mM.

- Co-solvents : Ethanol/water mixtures (e.g., 1:1 v/v) for biological assays.

- Sonication : 15–30 minutes at 40°C to ensure complete dissolution .

Advanced: What methodological frameworks are suitable for studying the pharmacokinetic properties of quinoxaline derivatives?

Answer:

- Mixed-methods design : Combine quantitative LC-MS/MS (plasma/tissue concentration) with qualitative metabolite profiling (e.g., HRMS/MS) .

- In vitro-in vivo correlation (IVIVC) : Use hepatocyte microsomes to predict metabolic stability and clearance rates .

- Triangulation : Cross-validate data from enzyme inhibition assays, animal models, and computational simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.